(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(2-methylphenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-6-2-3-7-15(14)10-11-18(24)20-12-13-23-19(25)16-8-4-5-9-17(16)21-22-23/h2-11H,12-13H2,1H3,(H,20,24)/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELRLUZWFMEDJE-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Aminoethyl)-4-oxobenzo[d]triazine
The benzotriazinone core is typically synthesized from anthranilic acid derivatives. A validated approach involves cyclocondensation of 2-aminobenzamide with nitrous acid (HNO₂), generating 4-oxobenzo[d]triazin-3(4H)-one. Subsequent N-alkylation introduces the ethylamine side chain:
- Reaction Conditions : Treatment with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 3-(2-bromoethyl)-4-oxobenzo[d]triazine, followed by amination with aqueous NH₃ to obtain the primary amine.
Key Data :
Preparation of (Z)-3-(o-Tolyl)acryloyl Chloride
The (Z)-configured acryloyl moiety is synthesized via stereoselective methods:
- Wittig Reaction : o-Tolualdehyde reacts with (carbethoxymethylene)triphenylphosphorane in THF at 0°C, yielding (Z)-ethyl 3-(o-tolyl)acrylate with >90% stereoselectivity.
- Hydrolysis and Chlorination : Saponification with NaOH (2M) produces (Z)-3-(o-tolyl)acrylic acid, treated with oxalyl chloride (1.2 equiv) in DCM to form the acyl chloride.
Key Data :
Amide Coupling and Stereochemical Control
Coupling of Amine and Acyl Chloride
The final step involves forming the acrylamide bond under mild conditions to preserve stereochemistry:
- Reaction Protocol : 3-(2-Aminoethyl)-4-oxobenzo[d]triazine (1.0 equiv) is treated with (Z)-3-(o-tolyl)acryloyl chloride (1.1 equiv) in anhydrous DCM, with triethylamine (2.0 equiv) as a base, at 0°C for 2 hours.
- Workup : The mixture is washed with brine, dried (Na₂SO₄), and concentrated. Purification via flash chromatography (ethyl acetate/hexane 1:1) yields the title compound.
Key Data :
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A patent-pending method reduces reaction times using microwave irradiation:
Enzymatic Aminolysis
Exploratory studies employ lipase B from Candida antarctica to catalyze amide bond formation in organic solvents, achieving 65% yield with enhanced green chemistry metrics.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (600 MHz, CDCl₃): δ 8.15 (d, J = 7.8 Hz, 1H), 7.62–7.58 (m, 2H), 7.32–7.25 (m, 4H, o-tolyl), 6.78 (d, J = 12.0 Hz, 1H, CH=CH), 6.25 (d, J = 12.0 Hz, 1H, CH=CH), 3.85 (t, J = 6.6 Hz, 2H, NCH₂), 3.52 (t, J = 6.6 Hz, 2H, CH₂N), 2.45 (s, 3H, CH₃).
- $$ ^{13}C $$ NMR : δ 165.8 (C=O), 162.1 (triazinone C=O), 137.2–122.4 (aromatic carbons), 119.8 (CH=CH).
High-Resolution Mass Spectrometry (HRMS)
Scale-Up and Industrial Considerations
Solvent Selection for Manufacturing
Waste Management
- Byproducts : Bromoethane (recycled via distillation), triethylamine hydrochloride (neutralized for disposal).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the ethyl linker.
Reduction: Reduction reactions could target the carbonyl groups in the triazinone ring or the acrylamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds containing triazine or triazinone structures exhibit a range of biological activities. Notably, these compounds have been associated with:
- Anticancer properties : Studies have shown that triazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial effects : Compounds with similar structures have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.
- Anti-inflammatory activity : Some derivatives have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.
Applications in Medicinal Chemistry
The unique properties of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide make it a candidate for several applications in medicinal chemistry:
Drug Development
The compound's ability to interact with biological targets positions it as a potential lead compound for drug development. Researchers are exploring its use in designing novel therapeutics for cancer and infectious diseases.
Synthesis of New Derivatives
The structure of this compound allows for the modification and synthesis of new derivatives that may enhance its bioactivity or reduce side effects. For instance:
- Substituting different aromatic groups may alter pharmacokinetic properties.
- Introducing additional functional groups could improve solubility or target specificity.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds derived from triazine structures:
Mechanism of Action
The mechanism of action of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(p-tolyl)acrylamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(m-tolyl)acrylamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the tolyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide is a synthetic organic compound belonging to the class of acrylamides. Its structure includes a triazinone ring fused with a benzene ring, an ethyl linker, and an o-tolyl group attached to an acrylamide moiety. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as a cholinesterase inhibitor.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : 2035003-66-6
Cholinesterase Inhibition
Recent studies have highlighted the inhibitory effects of compounds related to the 4-oxobenzo[d][1,2,3]triazin framework on cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The compound this compound was evaluated for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Inhibitory Potency : Preliminary results suggest that this compound exhibits significant inhibitory activity against AChE. For instance, similar derivatives have shown IC₅₀ values ranging from 0.14 μM to 3.2 μM against AChE and BuChE .
| Compound | Enzyme Target | IC₅₀ (μM) |
|---|---|---|
| Compound 6j | AChE | 0.14 |
| Compound 8e | BuChE | 3.2 |
Neuroprotective Effects
The neuroprotective potential of this compound was assessed through various in vitro models. The compound demonstrated protective effects against oxidative stress induced by H₂O₂ in PC12 cells, indicating its potential as a neuroprotective agent .
The mechanism by which this compound exerts its biological effects appears to involve mixed-type inhibition of AChE, interacting with both the catalytic site and the peripheral anionic site of the enzyme . Molecular docking studies have provided insights into these interactions, suggesting that modifications on the triazinone ring can enhance binding affinity and selectivity towards cholinesterases.
Case Studies
Several case studies have been conducted to explore the biological activities of related compounds:
- Synthesis and Evaluation : A series of derivatives based on the 4-oxobenzo[d][1,2,3]triazin structure were synthesized and evaluated for their cholinesterase inhibitory activity. Among these, certain compounds exhibited up to 49-fold higher activity against BuChE compared to donepezil .
- Neuroprotective Studies : Compounds similar to this compound were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stressors. Results indicated that many derivatives significantly increased cell viability under stress conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide?
- Methodology : Use a combination of solvent polarity adjustments and catalytic conditions. For example, ethanol or ethyl acetate/hexane mixtures under reflux can enhance cyclization efficiency, as demonstrated in analogous triazine derivatives (yields ranging 37–74% depending on substituents) . Monitor reaction progress via TLC and employ flash chromatography for purification. NMR and IR spectroscopy are critical for confirming structural integrity, particularly the acrylamide double bond geometry (Z vs. E) .
Q. How can researchers validate the stereochemistry of the acrylamide moiety in this compound?
- Methodology : Combine 1H NMR coupling constants (e.g., J = 15–16 Hz for trans isomers) with NOESY experiments to confirm spatial proximity of protons in the (Z)-configuration. Compare with literature data for structurally similar acrylamides, such as (E)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)-3-(o-tolyl)acrylamide, where distinct NMR shifts (δ 6.53 ppm for CH=CH) differentiate isomers . High-resolution mass spectrometry (HRMS) further validates molecular composition .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., α-glucosidase) using protocols adapted from studies on related 4-oxobenzotriazinone derivatives. Use Saccharomyces cerevisiae α-glucosidase (IC50 determination via p-nitrophenyl-α-D-glucopyranoside hydrolysis at 400 nm) . For receptor-targeted studies, consider GPR139 agonism assays, given structural similarities to TAK-041, a discontinued GPR139 agonist .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the binding affinity of this compound to GPR139?
- Methodology : Perform homology modeling using Modeller software if the target receptor’s crystal structure is unavailable (e.g., use oligo-1,6-glucosidase P53051 as a template for α-glucosidase) . Validate models via Ramachandran plots (≥97% residues in favored regions) and molecular dynamics simulations (NAMD/VMD). Dock the compound into the active site using LeadIT or AutoDock, focusing on interactions like hydrogen bonding with Thr168 or π-π stacking with Phe154 .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy for central nervous system (CNS) targets?
- Methodology : Assess blood-brain barrier (BBB) penetration using parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion. Compare with pharmacokinetic data from analogous compounds (e.g., TAK-041’s slow clearance in rats/dogs due to high protein binding) . If poor CNS exposure is observed, modify the scaffold with prodrug strategies (e.g., esterification of polar groups) .
Q. How can researchers investigate the metabolic stability of this acrylamide derivative?
- Methodology : Use liver microsomes (rat, dog, human) to identify phase I metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., benzylic hydroxylation or triazinone ring oxidation) observed in structurally related compounds . For reactive metabolite screening, perform glutathione (GSH) trapping assays to detect electrophilic intermediates .
Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining stereochemical purity?
- Methodology : Optimize reaction conditions to minimize isomerization:
- Use low-temperature (0–5°C) acryloyl chloride coupling .
- Employ chiral auxiliaries or asymmetric catalysis if racemization occurs at the ethylenediamine linker.
- Monitor reaction progress with inline FT-IR to detect intermediate instabilities .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?
- Methodology :
- Re-evaluate docking parameters (e.g., solvation effects, protonation states).
- Validate binding poses via mutagenesis (e.g., alanine scanning of predicted key residues).
- Consider allosteric binding modes, as seen in GPR139 agonists where ligand orientation deviates from homology models .
Q. Why might in vitro α-glucosidase inhibition not translate to in vivo antidiabetic activity?
- Root Cause : Off-target effects, poor bioavailability, or rapid hepatic metabolism.
- Resolution :
- Perform plasma stability assays and protein binding studies (e.g., equilibrium dialysis).
- Modify the compound to enhance solubility (e.g., PEGylation) or reduce first-pass metabolism .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
